N-Trityl-L-serine lactone chemical properties
N-Trityl-L-serine lactone chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity profile of N-Trityl-L-serine lactone (specifically the
Technical Guide: N-Trityl-L-Serine -Lactone
Advanced Chiral Synthon for Peptidomimetics and Drug Delivery Systems
Executive Summary
N-Trityl-L-serine lactone (CAS: 88109-06-2) is the four-membered
It serves as a critical "chiral pool" intermediate for two primary applications:
-
Regioselective Ring-Opening: Synthesis of optically pure
-substituted amino acids (non-natural alanines) via nucleophilic attack at the -carbon. -
Biodegradable Polymers: Monomer for the organocatalytic ring-opening polymerization (OROP) to generate poly(serine ester)s for mRNA and drug delivery.
Critical Distinction: This compound is distinct from N-trityl-aziridine-2-carboxylic acid (often formed under dehydrating conditions) and Triserine trilactone (the 12-membered enterobactin core).
Chemical Identity & Physicochemical Properties[1][4]
| Property | Specification |
| IUPAC Name | (3S)-3-(tritylamino)oxetan-2-one |
| Common Name | N-Trityl-L-serine |
| CAS Number | 88109-06-2 |
| Molecular Formula | C |
| Molecular Weight | 329.40 g/mol |
| Chirality | L-configuration (S-stereocenter at C3) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water (hydrolyzes) |
| Storage | -20°C, under inert atmosphere (Ar/N |
Structural Characterization
The molecule features a strained 2-oxetanone ring fused to a bulky trityl amine.
-
Steric Shielding: The trityl group (
) provides immense steric bulk, protecting the -proton from deprotonation (preventing racemization) and directing nucleophilic attack. -
Ring Strain: The
-lactone ring is activated toward nucleophiles. The carbonyl carbon is susceptible to "hard" nucleophiles (acyl cleavage), while the -carbon is susceptible to "soft" nucleophiles (alkyl cleavage).
Synthetic Routes & Causality[5]
The synthesis of N-Trityl-L-serine lactone requires careful control to avoid the formation of the thermodynamic isomer, the aziridine (N-trityl-aziridine-2-carboxylate).
Method A: Modified Cyclization (Lactone Dominant)
Unlike Cbz- or Boc-serine, which cyclize readily to lactones under Mitsunobu conditions (DEAD/PPh
-
Precursor: N-Trityl-L-serine (free acid).
-
Activation: Use of specific cyclizing agents that activate the carboxylic acid without enhancing nitrogen nucleophilicity, or via intermediate mixed anhydrides.
-
Conditions: Low temperature (0°C to -78°C) in non-polar solvents (DCM) to suppress aziridine rearrangement.
Method B: Organocatalytic Polymerization Precursor
For polymer applications, the monomer is often isolated from the cyclization of N-trityl-serine using sulfonyl chlorides (e.g., methanesulfonyl chloride) and a weak base, followed by rapid purification to prevent oligomerization.
Technical Note: If the reaction temperature exceeds 0°C during activation, the N-trityl nitrogen can displace the activated hydroxyl group (or carboxylate) to close the 3-membered aziridine ring. Verification via
H-NMR is essential; the lactone-protons appear as distinct doublets of doublets around 4.0–4.5 ppm, whereas aziridine ring protons are significantly upfield ( 1.0–2.5 ppm).
Reactivity Profile & Mechanisms
The utility of N-Trityl-L-serine lactone lies in its dual electrophilic sites. The pathway is dictated by the "Hard-Soft Acid-Base" (HSAB) principle and solvent effects.
Pathway A: Alkyl-Oxygen Cleavage (S 2)
-
Reagent: Soft nucleophiles (Thiols, Azides, Organocuprates, Silylamines).
-
Mechanism: Nucleophile attacks the
-carbon (C4), displacing the carboxylate oxygen. -
Outcome: Inversion of configuration at the
-carbon (if chiral) or retention of the -center. This yields -substituted alanines . -
Significance: Primary route for synthesizing non-natural amino acids (e.g.,
-azido alanine).
Pathway B: Acyl-Oxygen Cleavage (Addition-Elimination)
-
Reagent: Hard nucleophiles (Alcohols, Amines, Hydroxide).
-
Mechanism: Nucleophile attacks the Carbonyl carbon (C2).
-
Outcome: Ring opening to form Serine esters or amides .
-
Significance: Used in polymerization (OROP) to form poly(serine ester) backbones.
Pathway C: Polymerization (OROP)
-
Catalyst: Thiourea/Base or Zinc alkoxides.
-
Mechanism: Living ring-opening polymerization via acyl cleavage.
-
Product: Poly(N-trityl-L-serine ester), which can be deprotected to cationic poly(L-serine ester) for RNA delivery.
Figure 1: Divergent reactivity pathways of N-Trityl-L-serine lactone controlled by nucleophile hardness.
Experimental Protocol: Ring Opening with Silylamines
Standard protocol for synthesizing
Objective: Regioselective synthesis of diamino acid precursors via alkyl-oxygen cleavage.
-
Preparation: Dissolve N-Trityl-L-serine lactone (1.0 equiv) in anhydrous Acetonitrile (MeCN). Note: DCM alters regioselectivity toward acyl cleavage.
-
Reagent Addition: Add Trimethylsilylamine (TMS-NR
) (1.1 equiv) dropwise at 0°C under Argon. -
Reaction: Stir at Room Temperature for 4–12 hours. Monitor via TLC (disappearance of lactone).
-
Workup: Quench with dilute HCl/MeOH to desilylate.
-
Purification: Flash chromatography.
-
Result: Yields optically pure N-Trityl-
-amino-L-alanine derivatives.
Self-Validating Checkpoint:
-
If the product is a Serine Amide (Acyl cleavage), the
H-NMR will show a hydroxymethyl group ( -protons shifted downfield). -
If the product is a
-Amino Alanine (Alkyl cleavage), the -protons will be attached to nitrogen, shifting upfield relative to the ester oxygen.
Applications in Drug Development
A. Lipid Nanoparticle (LNP) Alternatives
Poly(serine ester)s derived from this lactone are a new class of biodegradable cationic polymers. Unlike non-biodegradable poly-lysine, these polymers degrade into non-toxic serine metabolites, making them ideal for mRNA delivery vectors with reduced cytotoxicity.
B. Siderophore Mimics
The lactone is a precursor to Enterobactin analogs (Triserine trilactone). By reacting the monomer in a controlled trimerization (often using stannoxane templates), researchers synthesize high-affinity iron chelators for antimicrobial transport or chelation therapy.
References
-
NIH/PubMed : Oligo(serine ester) Charge-Altering Releasable Transporters: Organocatalytic Ring-Opening Polymerization. Available at: [Link]
-
ResearchGate : Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives. Available at: [Link]
-
Chemical Science : Genomics-driven discovery of chiral triscatechol siderophores. Available at: [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Oligo(serine ester) Charge-Altering Releasable Transporters: Organocatalytic Ring-Opening Polymerization and their Use for in Vitro and in Vivo mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
